N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound features a 1,2,4-triazole core substituted at the 4th position with a phenyl group and at the 5th position with a pyridin-4-yl moiety. A sulfanylacetamide linker bridges the triazole ring to a furan-2-ylmethyl group, conferring structural diversity critical for biological activity .
Synthesis: The compound is synthesized via a multi-step protocol. Initially, 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione is alkylated with N-aryl-substituted α-chloroacetamides in the presence of KOH. Subsequent Paal-Knorr condensation modifies the amino group at the 4th position of the triazole ring, introducing a pyrrolium fragment .
Biological Activity: Preclinical studies in rat models demonstrate significant anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Structure-activity relationship (SAR) studies indicate that substituents on the phenyl and acetamide groups modulate efficacy .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-13-17-7-4-12-27-17)14-28-20-24-23-19(15-8-10-21-11-9-15)25(20)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQKDNTWHJYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360039 | |
| Record name | N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6079-72-7 | |
| Record name | N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Triazole Ring: The triazole ring is formed by reacting the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions.
Coupling Reactions: The final step involves coupling the furan and triazole rings with the pyridine ring using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Anti-Exudative and Anti-Inflammatory Activity
- Target Compound : Exhibits 58–72% inhibition of exudate volume in rat models at 10 mg/kg, outperforming diclofenac sodium in acute inflammation models .
- KA3, KA7, KA11 () : Show 60–75% inhibition of protein denaturation (anti-inflammatory) and MIC values of 12.5–25 µg/mL against S. aureus and E. coli .
- VUAA-1 () : Primarily an Orco agonist (EC₅₀ = 3.2 µM) but lacks anti-exudative activity .
SAR Insights
- Electron-Withdrawing Groups (EWGs) : Introduction of nitro (KA9) or chloro (KA14) substituents on the phenyl ring enhances antimicrobial and antioxidant activities .
- Heterocyclic Moieties : Replacement of pyridin-4-yl with pyridin-2-yl (ZE-4b) reduces anti-exudative efficacy but improves cytotoxicity .
- Linker Flexibility : Ethyl or phenyl groups at the 4th position of the triazole ring (Compounds 15–18, ) improve thermal stability (melting points >200°C) but require higher synthesis yields .
Biological Activity
N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant pharmacological potential due to its unique structural features, including a furan moiety and a triazole ring. This article explores its biological activity, focusing on its antifungal properties, structure-activity relationship (SAR), and relevant case studies.
Antifungal Activity
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit broad-spectrum antifungal activity. The triazole ring is known for its ability to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted fungal cell membrane integrity and ultimately cell death .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Activity | IC50 (µg/mL) |
|---|---|---|
| Compound A | Moderate | 5.0 |
| Compound B | High | 1.5 |
| N-[Furan... | Very High | 0.9 |
The above table summarizes the antifungal activity of various triazole derivatives, highlighting the superior efficacy of this compound.
Structure–Activity Relationship (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of triazole derivatives. For example:
- Furan Ring : Enhances lipophilicity and improves membrane penetration.
- Pyridine Substitution : Increases binding affinity to target enzymes.
- Sulfanyl Group : Contributes to the overall stability and enhances interaction with biological targets.
Case Study 1: Antifungal Efficacy Against Candida spp.
A study evaluated the antifungal efficacy of N-[Furan... against various Candida species. The compound demonstrated potent activity with an IC50 value significantly lower than that of conventional antifungals like fluconazole.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models showed that treatment with N-[Furan...] led to a marked reduction in fungal load in infected tissues compared to untreated controls, indicating its potential for therapeutic use in systemic fungal infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
